2-Benzyloxy-6-fluorobenzoic acid

Übersicht

Beschreibung

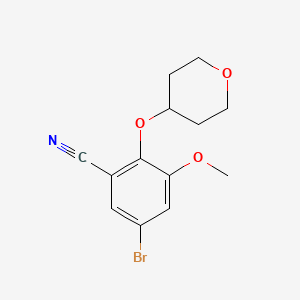

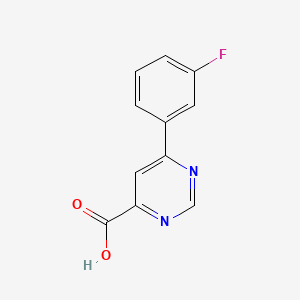

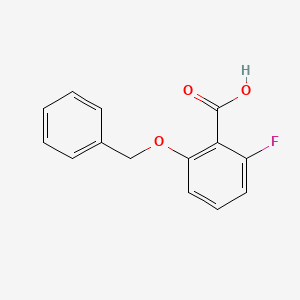

“2-Benzyloxy-6-fluorobenzoic acid” is a chemical compound with the molecular formula C14H11FO3 . It is a derivative of benzoic acid, which is an aromatic organic compound . This compound has received increasing attention due to its favorable physico-chemical properties .

Synthesis Analysis

The synthesis of fluorobenzoic acids involves nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . An effective synthetic route for preparation of 2-chloro-6-fluorobenzoic acid has been described, which includes diazotization, fluorination, ammoxidation, and hydrolysis reactions .

Molecular Structure Analysis

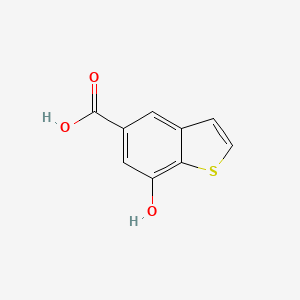

The molecular structure of “2-Benzyloxy-6-fluorobenzoic acid” is characterized by the presence of a benzene ring with a benzyloxy group and a fluorine atom attached to it . The ortho fluoro- and chloro- substituted benzoic acids have been investigated using quantum chemical calculations performed within the density functional theory (DFT) formalism .

Chemical Reactions Analysis

The cis-dihydroxylation of arenes by Rieske dearomatizing dioxygenases (RDDs) represents a powerful tool for the production of chiral precursors in organic synthesis . The specific activity, specific carbon uptake, and regioselectivity of the dihydroxylation reaction were evaluated for a panel of monosubstituted benzoates .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzyloxy-6-fluorobenzoic acid” include a molecular weight of 246.23400, a density of 1.289±0.06 g/cm3 at 20 °C, and a boiling point of 381.2±27.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Petrochemical Industry Tracers

2-Benzyloxy-6-fluorobenzoic acid: is utilized as a conservative tracer in the petrochemical industry. These tracers are substances added to fluids to indicate flow paths or patterns, especially in oil or gas formations to enhance hydrocarbon production. The fluorinated benzoic acids, including 2-Benzyloxy-6-fluorobenzoic acid , are preferred due to their favorable physico-chemical properties, such as stability under reservoir conditions, minimal partitioning into other phases, and no adsorption to rock material .

Geochemical Investigations

In geochemical studies, 2-Benzyloxy-6-fluorobenzoic acid serves as a tracer for understanding subsurface flow in reservoirs. Its ability to be detected at low concentrations makes it valuable for qualitative and quantitative evaluations of tracer response curves, which can provide insights into the velocity and behavior of fluid flow in geological formations .

Wirkmechanismus

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can involve nucleophilic substitution or free radical bromination . The fluorine atom in the compound may also play a role in its reactivity .

Biochemical Pathways

It’s known that fluorobenzoic acids can be involved in various biochemical processes, including the formation of cyclic peroxides .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3812±270 °C and a density of 1289±006 g/cm3 .

Result of Action

The compound’s interactions with its targets could potentially lead to various biochemical changes .

Safety and Hazards

Zukünftige Richtungen

Fluorinated benzoic acids, including “2-Benzyloxy-6-fluorobenzoic acid”, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They are also considered environmentally acceptable alternatives to chlorinated compounds .

Eigenschaften

IUPAC Name |

2-fluoro-6-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFXGZJNWASDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.